

Application Note: Gravimetric Determination of Barium via Barium Chromate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Barium chromate	
Cat. No.:	B076100	Get Quote

Introduction

Gravimetric analysis is a fundamental quantitative method in analytical chemistry that relies on the measurement of mass to determine the quantity of an analyte. The gravimetric determination of barium by precipitation as **barium chromate** (BaCrO₄) is a classic and highly reliable technique. This method is based on the low solubility of **barium chromate** in a controlled pH environment.[1] Barium ions (Ba²⁺) in a sample solution are quantitatively precipitated by the addition of a chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) salt.[1] The resulting yellow precipitate is then carefully filtered, washed to remove impurities, dried to a constant mass, and weighed.[1][2] From the final mass of the pure **barium chromate**, the amount of barium in the original sample can be calculated with high accuracy.[1]

This method is particularly useful for researchers, scientists, and drug development professionals who need to quantify barium content in various samples, such as raw materials, formulations, or as a potential impurity.

Chemical Principles

The core of this analytical method is the precipitation reaction between barium ions and chromate ions in an aqueous solution:

$$Ba^{2+}(aq) + CrO_4^{2-}(aq) \rightarrow BaCrO_4(s)[1]$$

Potassium chromate (K₂CrO₄) is commonly used as the precipitating agent.[2] The reaction is typically performed in a slightly acidic solution, buffered with acetic acid and ammonium acetate.[1][3] This controlled pH is crucial to prevent the co-precipitation of other metal hydroxides and to encourage the formation of a crystalline precipitate that is dense and easily filterable. **Barium chromate** is soluble in strong acids; therefore, precise pH control is essential for quantitative recovery.[4][5][6]

Data Presentation

Quantitative data relevant to the gravimetric determination of barium as **barium chromate** is summarized below.

Table 1: Physicochemical Properties of **Barium Chromate** (BaCrO₄)

Property	Value	References
Molar Mass	253.37 g/mol	[5]
Appearance	Yellow crystalline powder	[5][6]
Solubility in Water	0.2775 mg / 100 mL (at 20 °C)	[4][5]
Solubility Product (Ksp)	1.17 x 10 ⁻¹⁰	[4][5]
Decomposition Temperature	210 °C	[4][5]

| Density | ~4.5 g/cm³ |[6] |

Table 2: Typical Reagents and Conditions

Reagent <i>l</i> Parameter	Typical Concentration <i>l</i> Value	Purpose	References
Precipitating Agent	4% Potassium Chromate (K ₂ CrO ₄) solution	Source of CrO ₄ ²⁻ ions to precipitate Ba ²⁺	[3][7]
pH Control	6M Acetic Acid & 3M Ammonium Acetate	Creates a buffered, slightly acidic medium	[3]
Digestion Temperature	Boiling / Steam Bath	Promotes crystalline precipitate growth	[3][7]

| Drying Temperature | 100-120 °C | Removes water from the precipitate |[3][7] |

Experimental Protocols

This section provides a detailed methodology for the gravimetric determination of barium.

1. Apparatus and Reagents

- Apparatus: Analytical balance, beakers (400 mL), graduated cylinders, pipette (20 mL), glass stirring rods, watch glasses, wash bottle, sintered glass crucible or Whatman No. 42 filter paper, drying oven, desiccator.[2][3]
- Reagents: Barium-containing sample, distilled water, 6M Acetic Acid, 3M Ammonium Acetate, 4% Potassium Chromate (K₂CrO₄) solution, dilute Hydrochloric Acid (for initial sample dissolution if needed).[2][3]

2. Detailed Experimental Procedure

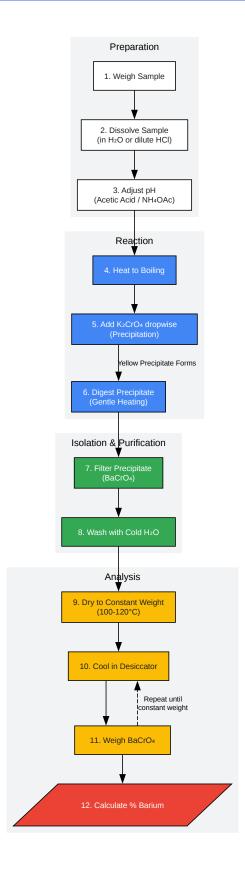
- Sample Preparation: Accurately weigh a suitable amount of the barium-containing sample. Dissolve it in a 400 mL beaker with approximately 50-100 mL of distilled water.[1][7] If necessary, add a minimal amount of dilute hydrochloric acid to aid dissolution.[1]
- pH Adjustment: To the sample solution, add 1 mL of 6M acetic acid and 10 mL of 3M ammonium acetate to create a buffered environment.[3] Dilute the solution to about 100 mL

with distilled water.[3]

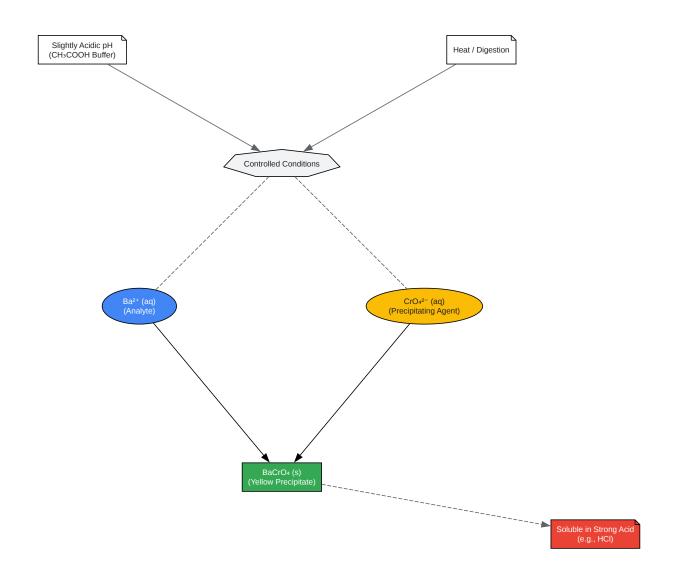
- Precipitation: Heat the solution to boiling.[3] While stirring constantly with a glass rod, add
 15-20 mL of 4% potassium chromate solution dropwise.[3][7] The slow addition promotes the formation of larger, purer crystals. A yellow precipitate of barium chromate will form.[1]
- Digestion: Continue heating the mixture on a steam bath or by gentle boiling for approximately 15-30 minutes.[3][7] This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more easily filterable solid.
- Testing for Completeness of Precipitation: Allow the precipitate to settle. Add a few more drops of the potassium chromate solution to the clear supernatant.[1][2] If no new precipitate forms, the precipitation is complete.[1][2]
- Filtration: Filter the precipitate through a pre-weighed sintered glass crucible or ashless filter paper (e.g., Whatman No. 42).[2][3] Use cold water to wash the precipitate.[7] Ensure all the precipitate is transferred from the beaker to the filter.
- Washing: Wash the precipitate with several portions of cold distilled water until the filtrate is
 free of chloride ions (if HCl was used) and excess chromate.
- Drying: Place the crucible or filter paper containing the precipitate in a drying oven set to 100-120 °C for at least one hour.[3]
- Weighing: After drying, cool the crucible in a desiccator to prevent moisture absorption.[2] Weigh the crucible containing the dried BaCrO₄ precipitate on an analytical balance.[2]
- Constant Weight: Repeat the process of drying, cooling, and weighing until a constant mass is obtained (i.e., until two consecutive weighings agree within 0.3-0.5 mg).[2][3]

3. Calculations

The mass of barium in the original sample is calculated using the mass of the dried **barium chromate** precipitate and the gravimetric factor.



- Gravimetric Factor (GF): GF = (Atomic Mass of Ba) / (Molar Mass of BaCrO₄) GF = 137.33
 g/mol / 253.37 g/mol = 0.5420
- Mass of Barium: Mass of Ba (g) = Mass of BaCrO₄ (g) × GF
- Percentage of Barium in Sample: % Ba = (Mass of Ba / Mass of original sample) × 100


Visualizations

Diagrams illustrating the experimental workflow and key chemical relationships are provided below.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. mahidaacademy.org [mahidaacademy.org]
- 3. bdu.ac.in [bdu.ac.in]
- 4. Barium chromate Wikipedia [en.wikipedia.org]
- 5. webqc.org [webqc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. srcollege.edu.in [srcollege.edu.in]
- To cite this document: BenchChem. [Application Note: Gravimetric Determination of Barium via Barium Chromate Precipitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076100#barium-chromate-precipitation-method-for-gravimetric-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com